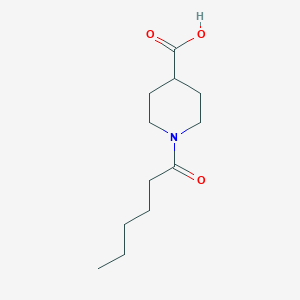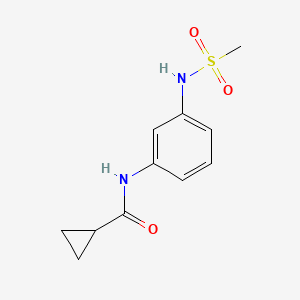
n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C11H14N2O3S It is known for its unique structural properties, which include a cyclopropane ring and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting an appropriate amine with a sulfonyl chloride in the presence of a base, such as triethylamine.
Coupling of the Phenyl and Cyclopropane Moieties: The final step involves coupling the phenyl group with the cyclopropane ring through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of the NLRP3 inflammasome, which is implicated in various inflammatory and neurodegenerative diseases.
Pharmacology: The compound is studied for its anti-inflammatory and neuroprotective properties, making it a candidate for drug development.
Chemical Biology: Its unique structure allows it to serve as a probe for studying biological pathways involving cyclopropane-containing compounds.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
作用機序
The mechanism of action of n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide involves its interaction with molecular targets such as the NLRP3 inflammasome. By inhibiting the activation of this inflammasome, the compound can reduce the production of pro-inflammatory cytokines like interleukin-1β. This inhibition occurs through the modulation of signaling pathways involving nuclear factor-kappa B (NF-κB) and other related proteins .
類似化合物との比較
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Similar structure with a phenylsulfonamido group instead of a methylsulfonamido group.
Thiazolecarboxamide derivatives: These compounds also exhibit anti-inflammatory properties and are studied as inhibitors of the stimulator of interferon genes (STING) pathway.
Uniqueness
n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide stands out due to its specific inhibition of the NLRP3 inflammasome, which is a key player in various inflammatory and neurodegenerative diseases. Its unique combination of a cyclopropane ring and a sulfonamide group contributes to its distinct pharmacological profile.
特性
分子式 |
C11H14N2O3S |
|---|---|
分子量 |
254.31 g/mol |
IUPAC名 |
N-[3-(methanesulfonamido)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H14N2O3S/c1-17(15,16)13-10-4-2-3-9(7-10)12-11(14)8-5-6-8/h2-4,7-8,13H,5-6H2,1H3,(H,12,14) |
InChIキー |
JEQYCWMIWNQFNE-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


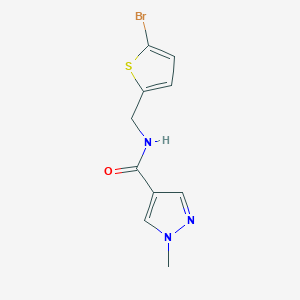
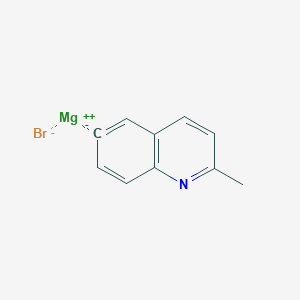
![4-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14893983.png)
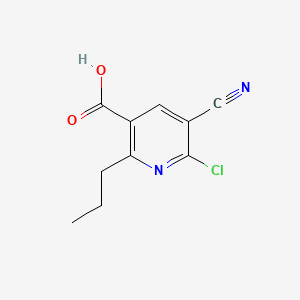
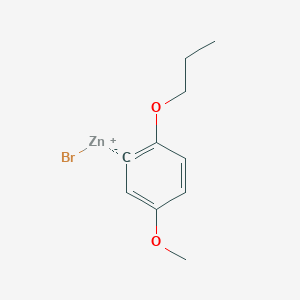
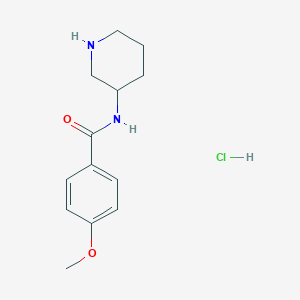
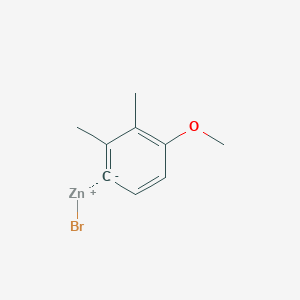
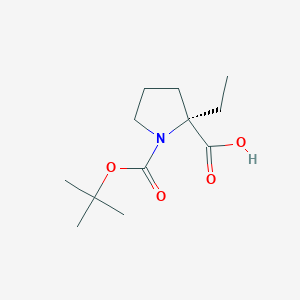
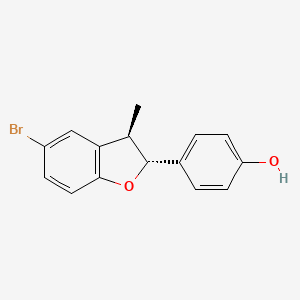
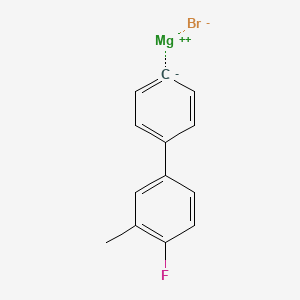
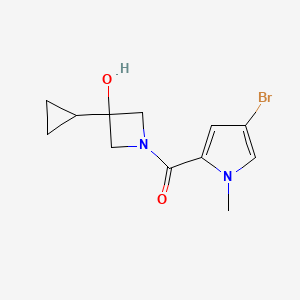
![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)

